N-(ADAMANTAN-1-YL)-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE is a complex organic compound that features an adamantyl group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE typically involves multiple steps. One common approach is to start with the adamantane derivative, which is then subjected to various functionalization reactions to introduce the nitro and trifluoromethyl groups. The final step often involves the formation of the benzamide linkage.
Adamantane Functionalization: The adamantane core can be functionalized through halogenation followed by substitution reactions to introduce the desired functional groups.
Nitration and Trifluoromethylation: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a suitable catalyst.
Formation of Benzamide Linkage: The final step involves coupling the functionalized adamantane derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The benzamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral and antibacterial properties due to the presence of the adamantyl group, which is known for its biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE involves its interaction with specific molecular targets. The adamantyl group is known to interact with viral proteins, inhibiting their function and preventing viral replication . The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties against influenza viruses.
Rimantadine: Another antiviral compound with a similar adamantyl structure.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to inhibit the N-methyl-D-aspartate receptor.
Uniqueness
N-(ADAMANTAN-1-YL)-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]BENZAMIDE is unique due to the combination of the adamantyl group with the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound with applications in various fields .
Properties
IUPAC Name |
N-(1-adamantyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O4/c25-24(26,27)17-5-6-21(19(10-17)29(31)32)33-20-4-2-1-3-18(20)22(30)28-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-6,10,14-16H,7-9,11-13H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOKXSHPXUMLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4OC5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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